(5,6-Dimethyl-benzofuran-3-yl)-acetic acid (5,6-Dimethyl-benzofuran-3-yl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 750599-10-1
VCID: VC6450753
InChI: InChI=1S/C12H12O3/c1-7-3-10-9(5-12(13)14)6-15-11(10)4-8(7)2/h3-4,6H,5H2,1-2H3,(H,13,14)
SMILES: CC1=CC2=C(C=C1C)OC=C2CC(=O)O
Molecular Formula: C12H12O3
Molecular Weight: 204.225

(5,6-Dimethyl-benzofuran-3-yl)-acetic acid

CAS No.: 750599-10-1

Cat. No.: VC6450753

Molecular Formula: C12H12O3

Molecular Weight: 204.225

* For research use only. Not for human or veterinary use.

(5,6-Dimethyl-benzofuran-3-yl)-acetic acid - 750599-10-1

Specification

CAS No. 750599-10-1
Molecular Formula C12H12O3
Molecular Weight 204.225
IUPAC Name 2-(5,6-dimethyl-1-benzofuran-3-yl)acetic acid
Standard InChI InChI=1S/C12H12O3/c1-7-3-10-9(5-12(13)14)6-15-11(10)4-8(7)2/h3-4,6H,5H2,1-2H3,(H,13,14)
Standard InChI Key KRNWPUWNPFJHAM-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)OC=C2CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

The compound’s core structure consists of a benzofuran scaffold—a fused aromatic system combining a benzene ring (six-membered) and a furan ring (five-membered with one oxygen atom). The methyl groups at positions 5 and 6 enhance steric and electronic effects, while the acetic acid moiety at position 3 introduces carboxylate functionality.

Key structural features:

  • Benzofuran backbone: Provides aromatic stability and π-conjugation.

  • Methyl substituents (5,6-): Influence electron density and steric interactions.

  • Acetic acid group (3-): Enables hydrogen bonding, acidity (pKa ~4.76 ), and salt formation.

Crystallography and Conformational Analysis

While no crystallographic data exists for the 5,6-dimethyl variant, studies on analogous compounds reveal planar benzofuran systems with slight distortions due to substituents. For example, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide adopts a conformation where the hydrazide group aligns perpendicularly to the benzofuran plane to minimize steric clashes . Computational models (e.g., B3LYP/6-311++G(d,p)) predict similar behavior for the 5,6-dimethyl analog, with intramolecular hydrogen bonds stabilizing the structure.

Synthesis and Functionalization

Synthetic Routes

The synthesis of benzofuran derivatives typically involves cyclization or substitution strategies:

  • Cyclization of substituted phenols:

    • Friedel-Crafts acylation or Claisen rearrangement to form the furan ring.

    • Example: Reaction of 3,4-dimethylphenol with chloroacetic acid under acidic conditions.

  • Functionalization of pre-formed benzofuran:

    • Introduction of methyl groups via electrophilic aromatic substitution (e.g., using methyl chloride/AlCl₃).

    • Acetic acid side chain attachment through nucleophilic acyl substitution .

Challenges in Synthesis

  • Regioselectivity: Ensuring methyl groups occupy the 5th and 6th positions requires careful control of reaction conditions.

  • Acid sensitivity: The acetic acid moiety may undergo esterification or decarboxylation under harsh conditions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of (5,6-dimethyl-benzofuran-3-yl)-acetic acid is expected to show:

  • O-H stretch: Broad band near 2500–3000 cm⁻¹ (carboxylic acid).

  • C=O stretch: Strong absorption at ~1700 cm⁻¹.

  • C-O-C (furan): Peaks at 1250–1050 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

¹H NMR (predicted):

Proton Environmentδ (ppm)Multiplicity
Methyl (5,6-CH₃)2.3–2.5Singlet
Acetic acid (-CH₂COOH)3.7–3.9Quartet
Aromatic (benzofuran)6.8–7.5Multiplet

¹³C NMR (predicted):

Carbon Environmentδ (ppm)
Carboxylic acid (COOH)~170
Furan oxygen-adjacent (C-2)~155
Methyl groups (5,6-CH₃)20–25

Comparisons with (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide show shifts influenced by substituent positioning .

Computational and Electronic Properties

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO gap: ~4.5 eV (indicative of moderate reactivity).

  • Molecular Electrostatic Potential (MEP): Negative potential localized at the carboxylic oxygen, suggesting nucleophilic attack sites.

Non-Covalent Interactions (NCI)

NCI analysis reveals weak hydrogen bonds between the acetic acid proton and furan oxygen, stabilizing the molecular conformation .

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